2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide
Overview
Description
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, a cyclohexyl group, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with cyclohexylamine and piperazine-1-carboxylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are commonly used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Pharmaceuticals: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the synthesis of other complex organic molecules and as a reagent in chemical reactions .
Mechanism of Action
The mechanism of action of 2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: A non-steroidal anti-inflammatory drug with a similar phenylamino structure.
Piroxicam: Another non-steroidal anti-inflammatory drug with a different core structure but similar therapeutic effects.
Tenoxicam: A related compound with anti-inflammatory and analgesic properties
Uniqueness
2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxopiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and cyclohexyl group provide additional sites for chemical modification, making it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-N-cyclohexyl-3-oxopiperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O3/c1-13-7-8-14(21)11-16(13)24-18(26)12-17-19(27)22-9-10-25(17)20(28)23-15-5-3-2-4-6-15/h7-8,11,15,17H,2-6,9-10,12H2,1H3,(H,22,27)(H,23,28)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMCINLSCOOUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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